S3I-1757

Description

Overview of STAT Protein Family and Their Physiological Roles

The mammalian STAT protein family consists of seven members: STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6. ontosight.ainih.govcjnmcpu.com These proteins share a conserved structure, including an N-terminal domain, a coiled-coil domain, a DNA-binding domain, a linker region, an SH2 domain, and a transactivation domain. unram.ac.idgoogle.comtvarditherapeutics.com Upon activation, typically through phosphorylation by receptor-associated kinases like JAKs, STAT proteins form homo- or heterodimers via their SH2 domains. ontosight.aiunram.ac.idtvarditherapeutics.com These dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating gene transcription. ontosight.ainih.govunram.ac.id

Individual STAT proteins exhibit distinct physiological roles, often dictated by the specific cytokines and growth factors that activate them. For instance, STAT1 is crucial for the response to interferons and plays a role in innate immunity. nih.gov STAT4 and STAT6 are essential for mediating distinct T helper cell responses (Th1 and Th2, respectively). nih.gov STAT5a and STAT5b are involved in processes such as mammary gland development, lactation, and growth hormone signaling, as well as various aspects of immune cell development and function. nih.govcjnmcpu.com STAT3, while activated by a range of signals including the IL-6 family of cytokines, IL-22, and members of the IL-2 and IL-3 families, exerts major functions in development, immunity, and cellular processes like growth and survival. cjnmcpu.com Studies using knockout mice have been instrumental in delineating the specific roles of each STAT protein. nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3) in Normal Cellular Homeostasis

In normal, unstimulated cells, STAT3 typically resides in the cytoplasm in a latent state. tvarditherapeutics.com Its activation is a tightly controlled and transient process, crucial for mediating appropriate cellular responses to external stimuli such as cytokines and growth factors. tvarditherapeutics.com This transient activation is regulated by a network of activators and deactivators, including suppressors of cytokine signaling (SOCS) proteins and protein tyrosine phosphatases (PTPs), which help maintain STAT3 homeostasis.

STAT3's functions in normal cellular homeostasis are diverse and essential. It plays a critical role in regulating gene expression programs involved in cell survival, proliferation, differentiation, and immune regulation. ontosight.aicjnmcpu.comtvarditherapeutics.com For example, STAT3 is involved in the differentiation of Th17 cells and is essential for numerous homeostatic mechanisms within the innate and adaptive immune systems. tvarditherapeutics.com It also contributes to processes like keratinocyte migration and is implicated in the induction of apoptosis in specific contexts, such as the involuting breast. nih.gov Non-canonical functions of STAT3, independent of its transcriptional activity, have also been reported, including roles in microtubule dynamics and mitochondrial function, contributing to cellular redox homeostasis and energy metabolism.

Aberrant STAT3 Activation in Disease Pathogenesis

In contrast to its tightly regulated role in normal cells, aberrant and persistent activation of STAT3 is a hallmark of many diseases, particularly cancer. ontosight.aigoogle.com This dysregulation can arise from various mechanisms, including hyperactivation of upstream receptor tyrosine kinases or non-receptor tyrosine kinases like JAKs and Src, loss of negative regulatory mechanisms, or excessive stimulation by cytokines. probechem.com This constitutive activation drives uncontrolled gene transcription, contributing to the development and progression of various pathologies.

Constitutive STAT3 Activation in Neoplastic Transformation

Constitutive activation of STAT3 is a frequent biochemical aberrancy observed in a wide range of human cancers, including solid tumors and hematological malignancies. probechem.com This persistent activation is considered an essential factor in oncogenic cellular transformation, with studies demonstrating that the expression of a constitutively activated form of STAT3 is sufficient to induce the transformation of immortalized fibroblast and normal epithelial cell lines. ontosight.ai STAT3 has been classified as an oncogene due to its role in mediating oncogenic transformation in cultured cells and tumor formation in model systems. Aberrant STAT3 activity can lead to permanent changes in gene expression programs, contributing to a malignant phenotype. Constitutively activated STAT proteins, most commonly STAT3, have been observed in numerous tumor-derived cell lines and primary tumor specimens.

Role of STAT3 in Cell Proliferation and Survival Mechanisms

Aberrant STAT3 activation plays a critical role in promoting uncontrolled cell proliferation and inhibiting apoptosis, thereby enhancing cancer cell survival. ontosight.aiprobechem.com STAT3 regulates the transcription of genes that are crucial for cell cycle progression and survival. ontosight.ai For instance, STAT3 can upregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which repress programmed cell death. ontosight.ai It also promotes the expression of cell cycle regulators like cyclin D1 and cyclin E1, contributing to uncontrolled cell division. The IL-6/gp130-mediated cell survival and G1 to S cell-cycle transition are mediated by the JAK/STAT signaling pathway, with STAT3 target genes like c-myc and pim being essential for these processes. ontosight.ai Constitutive STAT3 activation provides a growth advantage and confers resistance to conventional therapies that rely on inducing apoptosis.

Transcriptional Regulation of Downstream Target Genes by STAT3

As a transcription factor, activated STAT3 translocates to the nucleus and binds to specific DNA sequences (gamma-activated sites or GAS) in the promoter regions of its target genes, thereby modulating their expression. ontosight.aiunram.ac.id Aberrant STAT3 activation leads to the continuous transcription of genes that promote various aspects of cancer progression. These downstream target genes include those involved in cell cycle regulation (e.g., cyclin D1, cyclin E1, p21), cell survival (e.g., Bcl-2, Bcl-xL, Fas, survivin, Mcl-1), angiogenesis (e.g., VEGF), metastasis (e.g., SNAIL, SLUG, MMP-2, MMP-9), and immune evasion (e.g., IL-6, IL-10, TGF-β). ontosight.ai STAT3's transcriptional activity is crucial for driving the expression of these genes, which collectively contribute to malignant phenotypes.

STAT3's Contribution to Malignant Phenotypes

STAT3's aberrant activation contributes significantly to the acquisition and maintenance of multiple malignant phenotypes in cancer cells. nih.govresearchgate.net Beyond promoting proliferation and survival, STAT3 signaling is involved in processes such as angiogenesis, invasion, and metastasis. ontosight.aiprobechem.com STAT3 can promote the transcription of proangiogenic factors like vascular endothelial growth factor (VEGF), facilitating the formation of new blood vessels required for tumor growth and metastasis. ontosight.ai It also regulates genes involved in cell migration and invasion, such as matrix metalloproteinases (MMPs). Furthermore, STAT3 plays a crucial role in modulating the tumor microenvironment, contributing to inflammation-associated carcinogenesis and suppressing antitumor immune responses by favoring immunosuppressive cells and driving the expression of immune checkpoint ligands like PD-L1. probechem.comtvarditherapeutics.com STAT3 has also been implicated in the self-renewal of cancer stem cells, which are thought to contribute to tumor initiation, progression, and resistance to therapy.

Note: This article focuses on the introductory context of STAT3 signaling and its pathological implications as per the provided outline. The outline did not include sections specifically dedicated to the chemical compound this compound or its mechanisms of action as a STAT3 inhibitor. Therefore, a detailed discussion focusing solely on this compound could not be provided within the structure of this article.

STAT3 in Tumor Immune Evasion and Therapeutic Resistance

STAT3 plays a pivotal role in enabling cancer cells to evade immune surveillance and develop resistance to therapeutic interventions. bmbreports.orgnih.gov In the tumor microenvironment (TME), STAT3 activation in both tumor cells and immune cells contributes to an immunosuppressive state. bmbreports.orgnih.gov Activated STAT3 in immune cells can lead to the elevation of immunosuppressive factors, such as IL-10 and TGF-β, while suppressing the expression of immune-stimulating molecules. bmbreports.orgnih.govmdpi.comnih.gov This imbalance contributes to the "burn out" of immune cells and fosters immune evasion. bmbreports.org

STAT3 also promotes the expansion of myeloid-derived suppressor cells (MDSCs) and suppresses the function of natural killer (NK) cells, further hindering effective anti-tumor immunity. bmbreports.org Furthermore, STAT3 can impair antigen presentation by immune cells like dendritic cells (DCs) by reducing the expression of MHC-I and MHC-II molecules. bmbreports.orgmdpi.com The interaction between tumor cells and their microenvironment, mediated through STAT3 signaling, is crucial for tumor progression and immune evasion. bmbreports.org

Beyond immune evasion, aberrant STAT3 activation is strongly implicated in therapeutic resistance to conventional chemotherapy and radiotherapy, as well as targeted therapies. nih.govmdpi.commdpi.comfrontiersin.orgdovepress.com STAT3 can promote resistance through various mechanisms, including the upregulation of anti-apoptotic proteins like Bcl-2, Bcl-XL, and Mcl-1, which prevent tumor cell death. bmbreports.orgnih.govmdpi.com It can also contribute to the maintenance of cancer stem cells (CSCs), which are associated with tumor recurrence and resistance. nih.govmdpi.com Additionally, STAT3 signaling has been linked to the promotion of epithelial-mesenchymal transition (EMT), a process that enhances cancer cell motility, invasiveness, and contributes to therapeutic resistance. nih.govfrontiersin.org

Rationale for Targeting STAT3 in Therapeutic Development

Given its central role in promoting tumor cell survival, proliferation, angiogenesis, metastasis, immune evasion, and therapeutic resistance, STAT3 is considered a highly attractive target for the development of novel cancer therapeutics. bmbreports.orgnih.govnih.govmdpi.comnih.gov The constitutive activation of STAT3 in numerous cancers, coupled with its minimal activity in most normal cells, suggests that targeting STAT3 could offer a therapeutic window with potentially fewer side effects compared to therapies targeting more broadly active pathways. unimi.it

Targeting STAT3 offers a multifaceted approach to cancer treatment by simultaneously disrupting several pro-tumorigenic mechanisms. mdpi.com Inhibiting STAT3 can suppress downstream oncogenic gene expression, potentially reducing cell proliferation and inducing apoptosis across various cancer types. mdpi.commdpi.com Furthermore, targeting STAT3 can help to overcome therapeutic resistance and restore effective anti-tumor immune responses within the TME. bmbreports.orgmdpi.commdpi.com

Direct inhibition of STAT3 can be achieved by targeting specific structural domains essential for its function, such as the SH2 domain, DNA-binding domain, and N-terminal domain. bmbreports.orgmdpi.comnih.gov These approaches aim to block key steps in STAT3 activation, including phosphorylation, dimerization, nuclear translocation, and DNA binding. bmbreports.orgmdpi.comnih.gov The development of small molecule inhibitors capable of directly interfering with STAT3 function represents a promising strategy in cancer therapy. bmbreports.orgnih.govnih.gov

One such small molecule inhibitor that has been investigated is this compound. This compound has been reported as an inhibitor of STAT3 dimerization, specifically targeting the SH2 domain. mdpi.comoncotarget.comnih.govsciencedaily.comnih.govprobechem.com The dimerization of STAT3, which involves the reciprocal binding of the SH2 domain to phosphorylated tyrosine 705, is a critical step required for its nuclear translocation, DNA binding, and transcriptional activity. nih.govnih.govresearchgate.net By disrupting this dimerization, this compound can inhibit STAT3 activation and its downstream effects. nih.govsciencedaily.comnih.govresearchgate.net

Research findings indicate that this compound interacts with the Y705 binding site in the SH2 domain, displacing phosphotyrosine peptides that are necessary for dimerization. nih.govnih.govprobechem.comresearchgate.net Studies using fluorescence polarization assays have demonstrated that this compound can bind the SH2 domain and prevent protein-protein interactions at this interface. oncotarget.comnih.govprobechem.comresearchgate.net

In cellular studies, this compound has been shown to disrupt intracellular STAT3-STAT3 dimerization and inhibit STAT3-EGFR binding in intact cells. nih.govnih.govprobechem.comresearchgate.net Treatment with this compound has been observed to selectively decrease phosphotyrosine STAT3 levels in the nucleus of human cancer cells, inhibit STAT3-DNA binding, and suppress the transcriptional activation of STAT3 target genes. nih.govnih.govprobechem.comresearchgate.net These target genes include those involved in cell survival (e.g., Bcl-xL, survivin) and proliferation (e.g., cyclin D1), as well as matrix metalloproteinase 9 (MMP9), which is associated with invasion and metastasis. nih.govnih.govresearchgate.net

Preclinical studies have demonstrated that this compound can inhibit anchorage-dependent and -independent growth, migration, and invasion in human cancer cells that are dependent on STAT3. nih.govnih.govprobechem.comresearchgate.net Furthermore, in a B16-F10 melanoma mouse model, this compound delivered via polymeric micelles inhibited tumor growth and enhanced the survival of tumor-bearing mice. patsnap.com Encapsulation of this compound in polymeric micelles also reduced its cytotoxicity in normal bone marrow-derived dendritic cells and improved the function of tumor-exposed immunosuppressed DCs in producing IL-12, suggesting a potential role in modulating the immune response within the TME. patsnap.com

These detailed research findings highlight this compound as a small molecule inhibitor that directly targets STAT3 dimerization through its SH2 domain, leading to the suppression of STAT3 activity and its associated pro-tumorigenic functions, including those related to immune evasion and therapeutic resistance. mdpi.comoncotarget.comnih.govsciencedaily.comnih.govprobechem.comresearchgate.netpatsnap.com

Summary of this compound Research Findings

| Study Type | Key Finding | Relevant Citation |

| In vitro (FP Assay) | Inhibits STAT3-STAT3 dimerization by binding to the SH2 domain (IC50 values reported). | oncotarget.comnih.govprobechem.com |

| In vitro (Cell-based) | Disrupts intracellular STAT3-STAT3 dimerization and STAT3-EGFR binding. nih.govnih.govprobechem.comresearchgate.net Decreases nuclear pY-STAT3 and inhibits STAT3-DNA binding. nih.govnih.govprobechem.comresearchgate.net Selectively inhibits STAT3 phosphorylation. nih.govnih.govresearchgate.net Suppresses expression of STAT3 target genes (Bcl-xL, survivin, cyclin D1, MMP9). nih.govnih.govresearchgate.net Inhibits cancer cell growth, migration, and invasion. nih.govnih.govprobechem.comresearchgate.net | nih.govnih.govprobechem.comresearchgate.net |

| In vivo (Mouse Model) | Inhibited tumor growth and enhanced survival in a melanoma model when delivered via polymeric micelles. patsnap.com Improved function of immunosuppressed DCs. patsnap.com | patsnap.com |

The evidence supporting the critical role of STAT3 in cancer progression, immune evasion, and therapeutic resistance provides a strong rationale for targeting this pathway. bmbreports.orgnih.govnih.govmdpi.commdpi.comfrontiersin.orgdovepress.com Small molecule inhibitors like this compound, which directly interfere with STAT3 dimerization, represent a promising avenue for therapeutic development aimed at overcoming these challenges and improving outcomes for cancer patients. nih.govsciencedaily.comnih.govprobechem.comresearchgate.net

Structure

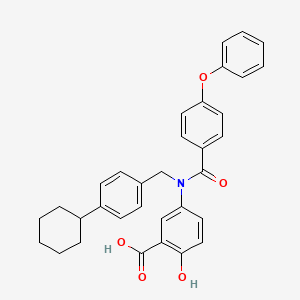

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(4-cyclohexylphenyl)methyl-(4-phenoxybenzoyl)amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31NO5/c35-31-20-17-27(21-30(31)33(37)38)34(22-23-11-13-25(14-12-23)24-7-3-1-4-8-24)32(36)26-15-18-29(19-16-26)39-28-9-5-2-6-10-28/h2,5-6,9-21,24,35H,1,3-4,7-8,22H2,(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMHQDKLWUWPDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)CN(C3=CC(=C(C=C3)O)C(=O)O)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Rational Design of S3i 1757 As a Stat3 Inhibitor

Historical Context of STAT3 Inhibitor Development

The historical development of STAT3 inhibitors has largely focused on disrupting the protein's critical functional domains. STAT3, like other STAT proteins, contains an SH2 domain essential for dimerization and recruitment to activated receptors. mdpi.comunimi.itnih.gov Following activation by receptor tyrosine kinases or Janus kinases (JAKs) through phosphorylation, STAT3 monomers dimerize via reciprocal SH2 domain-phosphotyrosine interactions, translocate to the nucleus, and regulate gene transcription. mdpi.comunimi.itnih.gov

Given the central role of the SH2 domain in STAT3 activation and dimerization, early rational drug discovery strategies predominantly aimed to disrupt the phospho-tyrosine (pY) interactions with this domain. researchgate.nettandfonline.comnih.govsci-hub.senih.gov Initial efforts included the development of phosphopeptides and peptidomimetics designed to mimic the phosphotyrosine motif and interfere with SH2 binding. researchgate.netnih.gov However, these approaches often faced challenges related to metabolic stability and cell permeability. researchgate.netrsc.org The subsequent focus shifted towards identifying non-peptidic small molecules capable of targeting the SH2 domain to overcome these limitations and selectively inhibit STAT3 activity. researchgate.netsci-hub.seresearchgate.net

Design Strategy for S3I-1757

The design strategy for this compound was centered on developing a small molecule capable of disrupting STAT3-STAT3 dimerization by targeting the SH2 domain, thereby inhibiting its downstream oncogenic signaling. nih.govresearchgate.netresearchgate.netsciencedaily.com

Structural Classification and Origin of this compound (Salicylic Acid Derivative)

This compound is characterized as a small molecule inhibitor. nih.govresearchgate.netresearchgate.netprobechem.com Structurally, it is described as a salicylic (B10762653) acid derivative or related to amidobenzoic acid/benzoic acid derivatives. unimi.itnih.govrsc.orgnih.govmdpi.com Salicylic acid moieties have been recognized for their ability to act as phosphotyrosine mimetics, facilitating binding to the STAT3 SH2 domain. researchgate.netmdpi.com this compound's chemical name is reported as 5-[(4-cyclohexylphenyl)methyl-(4-phenoxybenzoyl)amino]-2-hydroxybenzoic acid, with a molecular formula of C33H33NO5 and a molecular weight of approximately 521.62 g/mol . ontosight.ai

In Silico Molecular Modeling and Docking Studies for SH2 Domain Interaction

In silico molecular modeling and docking studies played a crucial role in the design and understanding of this compound's interaction with the STAT3 SH2 domain. These studies suggested that this compound interacts with the phospho-tyrosine-705 (Y-705) binding site within the SH2 domain. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net Molecular modeling indicated that this compound occupies this critical binding site, displacing the native phosphotyrosine peptide. nih.gov Docking studies further supported the interaction of this compound with specific residues in the SH2 domain, such as R609 and K591, similar to other salicylic acid-based inhibitors. unimi.itrsc.org These computational approaches provided valuable insights into the potential binding mode and affinity of this compound for the STAT3 SH2 domain, guiding its development as a dimerization inhibitor. rsc.orgnih.govresearchgate.netnih.govresearchgate.net

Comparative Analysis with Structurally Related and Other STAT3 Inhibitors (e.g., S3I-1756, S3I-201 analogs)

This compound has been compared with structurally related compounds and other STAT3 inhibitors, particularly S3I-1756 and S3I-201 analogs, to highlight its specificity and potency.

S3I-1756 is described as a closely related analog to this compound but notably lacks the ability to inhibit STAT3 dimerization. researchgate.netnih.govresearchgate.netnih.govresearchgate.net Comparative studies have demonstrated that while this compound effectively inhibits STAT3 dimerization, phosphorylation, nuclear accumulation, DNA binding, and the expression of STAT3-regulated genes, S3I-1756 does not exhibit these inhibitory effects. researchgate.netnih.govresearchgate.netnih.govresearchgate.net Furthermore, this compound, but not S3I-1756, has been shown to inhibit the anchorage-dependent and -independent growth, migration, and invasion of human cancer cells that are dependent on STAT3. researchgate.netnih.govresearchgate.netprobechem.comnih.govresearchgate.net This distinction underscores the importance of the structural features in this compound responsible for its inhibitory activity.

S3I-201 (NSC-74859) is another well-characterized small molecule STAT3 inhibitor that also targets the SH2 domain and is considered a salicylic acid-derived compound. nih.govrsc.orgresearchgate.netnih.govmdpi.comcenmed.comnih.gov this compound is considered an analog of S3I-201. tvarditherapeutics.commdpi.com Both this compound and S3I-201 analogs have been shown to potently inhibit STAT3-DNA binding through interaction with the SH2 domain. mdpi.comresearchgate.net Comparative studies using fluorescence polarization (FP) assays, which measure the ability of a compound to disrupt the binding of a fluorescein-labeled phosphotyrosine peptide to the STAT3 SH2 domain, have provided insights into their relative binding affinities.

| Compound | FP Assay IC₅₀ (µM) | STAT3-DNA Binding IC₅₀ (µM) | Reference |

| This compound | 13.5 | Not specified | probechem.com |

| This compound | 15 | Not specified | unimi.itrsc.org |

| This compound | 7.39 ± 0.95 | 0.31 ± 0.18 | oncotarget.comnih.gov |

| S3I-201 | Not specified | 86 ± 33 | rsc.org |

| S3I-201 | Not specified | 86 | cenmed.comnih.gov |

| S3I-201.1066 | 23 | Not specified | acs.org |

Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used in different studies.

While S3I-201 effectively inhibits the DNA binding activity of STAT3, with reported IC₅₀ values around 86 µM in EMSA or cell-free assays, this compound has shown potent activity in displacing a phosphotyrosine peptide from the SH2 domain in FP assays, with IC₅₀ values ranging from approximately 7.4 to 15 µM. unimi.itrsc.orgprobechem.comcenmed.comnih.govoncotarget.comnih.gov Furthermore, this compound demonstrated potent inhibition of recombinant STAT3-DNA binding in an ELISA with an IC₅₀ value of 0.31 ± 0.18 µM. oncotarget.comnih.gov Some studies suggest this compound might have a bimodal mechanism, acting at both the SH2 domain and potentially the DNA binding domain. oncotarget.comnih.gov Comparisons with other S3I-201 analogs, such as S3I-201.1066, have also been conducted to evaluate improvements in potency and selectivity. mdpi.comacs.org These comparative analyses have been instrumental in understanding the specific advantages and mechanisms of this compound as a STAT3 inhibitor.

Molecular Mechanism of Action of S3i 1757

S3I-1757 as a Direct Disruptor of STAT3-STAT3 Dimerization

STAT3 activation is critically dependent on the formation of homodimers, which is required for its nuclear translocation, DNA binding, and subsequent transcriptional regulation of target genes. nih.govmdpi.comnih.govresearchgate.net this compound functions as a direct inhibitor of this dimerization process. nih.govnih.govresearchgate.netpatsnap.comaacrjournals.orgsciencedaily.comresearchgate.netgenscript.com.cn Studies using co-immunoprecipitation and co-localization in intact cells have demonstrated that this compound disrupts the binding between STAT3 monomers. nih.govnih.govresearchgate.netaacrjournals.orgresearchgate.net This disruption of STAT3-STAT3 binding is a key mechanism by which this compound neutralizes STAT3's activity. sciencedaily.com

Interaction with the STAT3 SH2 Domain

The dimerization of STAT3 involves the reciprocal binding of the Src homology 2 (SH2) domain of one STAT3 monomer to the phosphorylated tyrosine-705 (Y-705) residue on the other monomer. nih.govmdpi.comnih.govresearchgate.netbmbreports.orgspandidos-publications.com The SH2 domain is a highly conserved region within STAT proteins that is essential for binding phosphotyrosine residues and plays a critical role in signal transduction and dimerization. mdpi.comspandidos-publications.com this compound exerts its inhibitory effect by interacting with the SH2 domain of STAT3. nih.govmdpi.comnih.govresearchgate.netpatsnap.comaacrjournals.orgresearchgate.netgenscript.com.cnbmbreports.orgoncotarget.comprobechem.comrsc.orgresearchgate.net

Binding Site Specificity (Phosphorylated Tyrosine-705/Y-705)

Molecular modeling and experimental data suggest that this compound specifically interacts with the binding site within the STAT3 SH2 domain that is normally occupied by phosphorylated tyrosine-705 (Y-705). nih.govnih.govresearchgate.netpatsnap.comaacrjournals.orgresearchgate.netgenscript.com.cn This interaction with the pY-705 binding site is crucial for this compound's ability to disrupt STAT3 dimerization. nih.govnih.govgenscript.com.cn

Competitive Displacement of Phosphotyrosine Peptides (e.g., GpYLPQTV)

Fluorescence polarization (FP) assays provide evidence for this compound's interaction with the SH2 domain by demonstrating its ability to displace phosphotyrosine peptides that bind to this domain. nih.govnih.govresearchgate.netpatsnap.comaacrjournals.orgresearchgate.netgenscript.com.cn Specifically, this compound has been shown to displace fluorescein-labeled GpYLPQTV phosphotyrosine peptide from binding to STAT3. nih.govnih.govresearchgate.netpatsnap.comaacrjournals.orgresearchgate.netgenscript.com.cnresearchgate.netplos.org This competitive displacement confirms that this compound binds to the same or an overlapping site on the SH2 domain as the phosphotyrosine-containing peptide. nih.govresearchgate.netgenscript.com.cnrsc.org The IC50 value for this compound in displacing the fluorescein-labeled GpYLPQTV peptide in FP assays has been reported to be around 7.39 ± 0.95 μM or 13.5 μM. oncotarget.comprobechem.com

Here is a table summarizing the displacement data from fluorescence polarization assays:

| Compound | Assay Type | Displaced Peptide | IC50 (μM) | Reference |

| This compound | Fluorescence Polarization | Fluorescein-GpYLPQTV | 7.39 ± 0.95 | oncotarget.com |

| This compound | Fluorescence Polarization | Fluorescein-GpYLPQTV | 13.5 | probechem.com |

| This compound | TR-FRET | 5-FAM–G(pY)LPQTVCONH2 | 62.1 ± 6.1 | researchgate.netplos.org |

Impact on Upstream STAT3 Activation Events

Beyond directly disrupting dimerization, this compound also influences events upstream in the STAT3 activation pathway.

Selective Suppression of STAT3 Tyrosine Phosphorylation (Y705)

Tyrosine phosphorylation at residue 705 (Y705) is a critical step for STAT3 activation and subsequent dimerization. nih.govmdpi.comnih.govresearchgate.netbmbreports.orgspandidos-publications.comtvarditherapeutics.com this compound treatment leads to a decrease in the levels of tyrosine-phosphorylated STAT3 (P-Y705-STAT3). nih.govnih.govresearchgate.netpatsnap.comaacrjournals.orgprobechem.com This effect is observed selectively on STAT3 phosphorylation compared to other signaling proteins like AKT1 and ERK1/2. nih.govnih.govresearchgate.netpatsnap.comaacrjournals.org The suppression of Y705 phosphorylation is a consequence of this compound's ability to inhibit STAT3-EGFR binding and directly disrupt dimerization, both of which are events that precede or are dependent on this phosphorylation mark. nih.govnih.gov

Cellular and Molecular Effects of S3i 1757

Modulation of STAT3-Regulated Gene Expression

S3I-1757's ability to disrupt STAT3 dimerization and subsequent DNA binding directly impacts the expression of genes regulated by STAT3 nih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.org. This modulation contributes to its observed effects on malignant cellular phenotypes.

Downregulation of Anti-Apoptotic Genes (e.g., Bcl-xL, Survivin)

Constitutively active STAT3 promotes cell survival by upregulating the expression of anti-apoptotic proteins such as Bcl-xL (BCL2L1) and Survivin (BIRC5) nih.govmdpi.comfrontiersin.orgnih.govresearchgate.netaacrjournals.orgaacrjournals.orgnih.gov. This compound has been shown to suppress the expression levels of these anti-apoptotic genes in human cancer cells nih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govnih.gov. This downregulation contributes to the induction of apoptosis in cancer cells that are dependent on STAT3 for survival ontosight.ainih.gov.

Effects on Cell Cycle Regulatory Genes (e.g., Cyclin D1)

STAT3 is involved in promoting uncontrolled cell proliferation by activating cell cycle regulators like Cyclin D1 (CCND1) nih.govmdpi.comfrontiersin.orgnih.govresearchgate.netaacrjournals.orgaacrjournals.orgnih.govscispace.comgoogle.com. Treatment with this compound leads to a decrease in the expression levels of Cyclin D1 nih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govnih.gov. This effect on cell cycle regulatory genes contributes to the inhibition of cancer cell growth and proliferation observed with this compound treatment patsnap.comnih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgnih.gov.

Influence on Pro-Invasive Genes (e.g., Matrix Metalloproteinase-9)

STAT3 also activates the expression of proteins that play a role in cancer cell invasion and metastasis, such as Matrix Metalloproteinase-9 (MMP-9) patsnap.commdpi.comfrontiersin.orgnih.govresearchgate.netaacrjournals.orgaacrjournals.orgoncotarget.comnih.govbiovendor.comunisa.itmdpi.com. This compound has been demonstrated to suppress the expression levels of MMP-9 patsnap.comnih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.orgnih.gov. This inhibition of pro-invasive gene expression is consistent with the observed effects of this compound on reducing cancer cell migration and invasion nih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgsciencedaily.comaacrjournals.orgresearchgate.netprobechem.comnih.gov.

Inhibition of Angiogenic Factor Production (e.g., Vascular Endothelial Growth Factor)

STAT3 activation can upregulate the expression of angiogenic factors like Vascular Endothelial Growth Factor (VEGF) mdpi.comfrontiersin.orgunisa.ittheses.czrndsystems.combeatcancer.eu. VEGF is crucial for the formation of new blood vessels that support tumor growth and metastasis mdpi.comrndsystems.combeatcancer.eu. Studies have shown that this compound can inhibit the production of VEGF patsnap.comnih.gov. This suggests that this compound may also exert anti-angiogenic effects by suppressing STAT3-mediated VEGF expression mdpi.com.

Here is a summary of the effects of this compound on the expression of key STAT3-regulated genes:

| Gene Name | Protein Function | Effect of this compound Treatment | Relevant Citations |

| Bcl-xL (BCL2L1) | Anti-apoptotic | Downregulation | nih.govfrontiersin.orgnih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.orgnih.gov |

| Survivin (BIRC5) | Anti-apoptotic | Downregulation | nih.govfrontiersin.orgnih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govnih.gov |

| Cyclin D1 (CCND1) | Cell Cycle Regulator | Downregulation | nih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govnih.govscispace.com |

| Matrix Metalloproteinase-9 (MMP-9) | Pro-invasive | Suppression | patsnap.comnih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.orgnih.gov |

| Vascular Endothelial Factor (VEGF) | Angiogenic Factor | Inhibition of Production | patsnap.comnih.gov |

Impact on Malignant Cellular Phenotypes

Beyond its effects on gene expression, this compound has a direct impact on the observable characteristics of malignant cells, particularly their growth and survival.

Inhibition of Anchorage-Dependent and -Independent Growth

A key characteristic of malignant transformation is the ability of cells to grow and proliferate independently of external attachments, known as anchorage-independent growth patsnap.comnih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.net. STAT3 plays a crucial role in promoting both anchorage-dependent and -independent growth of cancer cells patsnap.comnih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.netscispace.com. Studies have demonstrated that this compound inhibits both anchorage-dependent proliferation/survival and anchorage-independent growth in human cancer cells that are dependent on STAT3 patsnap.comnih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.netprobechem.comscispace.com. For example, this compound significantly inhibited the anchorage-independent growth of MDA-MB-468 breast cancer cells, which exhibit constitutively active STAT3, while having little effect on cells with low activated STAT3 levels nih.gov.

Here is a summary of the effects of this compound on cancer cell growth:

| Cellular Phenotype | Effect of this compound Treatment | Relevant Citations |

| Anchorage-Dependent Growth | Inhibition | patsnap.comnih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.netprobechem.comscispace.com |

| Anchorage-Independent Growth | Inhibition | patsnap.comnih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.netprobechem.comscispace.com |

Suppression of Cancer Cell Migration and Invasion

This compound has been shown to inhibit the migration and invasion of human cancer cells that are dependent on STAT3. nih.govnih.govpatsnap.comresearchgate.netprobechem.comresearchgate.netresearchgate.net This effect is consistent with its ability to suppress the expression of genes known to drive these processes, such as matrix metalloproteinase-9 (MMP9). nih.govnih.govpatsnap.comresearchgate.net Studies have demonstrated that this compound, but not its closely related analogue S3I-1756 (which does not inhibit STAT3 dimerization), inhibits anchorage-dependent and -independent growth, migration, and invasion selectively in cancer cells harboring constitutively active STAT3. nih.govresearchgate.netprobechem.comresearchgate.net

Induction of Programmed Cell Death (Apoptosis)

This compound has been observed to induce programmed cell death, specifically apoptosis, in cancer cells. nih.govgenscript.com.cnunimi.it This is linked to its ability to suppress the expression of anti-apoptotic proteins that are target genes of STAT3, such as Bcl-xL and survivin. nih.govnih.govpatsnap.comresearchgate.net The inhibition of these survival proteins contributes to the induction of apoptosis in STAT3-dependent cancer cell lines. unimi.it

Selectivity of this compound Action

A key characteristic of this compound is its selective action, primarily targeting STAT3 signaling.

Differential Effects on STAT3-Dependent vs. STAT3-Independent Cell Lines

This compound exhibits selective inhibitory effects on cancer cells that harbor hyperactivated STAT3, showing little effect on cells with low levels of activated STAT3. nih.govprobechem.comoncotarget.com This differential activity underscores its specificity towards the STAT3 pathway. For instance, this compound significantly inhibited the anchorage-independent growth of cancer cells with constitutively active STAT3, such as MDA-MB-468, but had minimal impact on cells with low activated STAT3 levels, like H460 cells. nih.gov

Specificity Profile Over Other Signaling Pathways (e.g., AKT1, ERK1/2)

Treatment of human cancer cells with this compound selectively inhibits the phosphorylation of STAT3 over other signaling molecules, such as AKT1 and ERK1/2 (MAPK3/1). nih.govnih.govpatsnap.comresearchgate.netresearchgate.netdovepress.com This indicates that this compound's primary target is STAT3 and that its effects are not due to broad inhibition of multiple signaling pathways. nih.govresearchgate.net

Genetic Validation of this compound Specificity

Genetic approaches have provided further evidence for the specificity of this compound towards STAT3.

Rescue of Cellular Effects by Constitutively Dimerized STAT3 Mutant (STAT3-C)

The effects of this compound can be rescued by the expression of STAT3-C, a genetically engineered mutant of STAT3 that forms a constitutively dimerized STAT3 through disulfide bonds, independent of tyrosine phosphorylation. nih.govnih.govpatsnap.comresearchgate.netresearchgate.netresearchgate.netgenscript.com.cn This rescue demonstrates that this compound mediates its effects specifically by inhibiting STAT3 dimerization. nih.govnih.govpatsnap.comresearchgate.netresearchgate.netgenscript.com.cn Expression of STAT3-C has been shown to inhibit this compound from downregulating the expression of STAT3 target genes like Bcl-xL, cyclin D1, and survivin, and from inducing apoptosis. nih.gov Similarly, STAT3-C inhibited this compound's effects on cell proliferation, migration, and invasion. nih.gov

Compound Information

| Compound Name | PubChem CID |

|---|---|

| This compound | 1185425 google.com |

| STAT3 | 6686 mdpi.com |

| AKT1 | 2882 imrpress.com |

| ERK1/2 (MAPK3/1) | 5667 (MAPK3), 5603 (MAPK1) |

| Bcl-xL (BCL2L1) | 860 nih.gov |

| Survivin (BIRC5) | 662 nih.gov |

| Cyclin D1 (CCND1) | 595 nih.gov |

| MMP9 | 4314 nih.gov |

| S3I-1756 | 2322088 google.com |

| STAT3-C | Not applicable (mutant) |

| EGFR | 1956 nih.gov |

| GpYLPQTV | Not applicable (peptide sequence) |

| Stattic | 5282381 oncotarget.com |

| Niclosamide | 4479 oncotarget.com |

| A26 | Not found in search results |

| A18 | Not found in search results |

| S3I-201 | 441956 researchgate.net |

| STA-21 | 11973210 plos.org |

| LLL12 | 53336494 plos.org |

| SH-4-54 | 24868867 plos.org |

| WP1066 | 10116767 plos.org |

| OPB-31121 | 44558413 plos.org |

| STAT1 | 6772 plos.org |

| JAK2 | 3717 plos.org |

| IL-6 | 3713 plos.org |

| S3I-M2001 | Not found in search results |

| Curcumin | 969516 mdpi.com |

| Cryptotanshinone (B1669641) | 104863 mdpi.com |

| CXCL10 | 4283 mdpi.com |

| NF-κB | 9415 mdpi.com |

| GP130 | 3572 mdpi.com |

| SOCS3 | 9646 tvarditherapeutics.com |

| PIAS3 | 9645 tvarditherapeutics.com |

| PTPRT | 11092 unimi.it |

| PIAS | Not applicable (protein family) |

| SHP-1/2 | 5770 (PTPN6), 5771 (PTPN11) unimi.it |

| PDK1 | 5163 imrpress.com |

| PDK2 | Not found in search results |

| PIP3 | Not applicable (lipid) |

| PIP2 | Not applicable (lipid) |

| p27KIP1 (CDKN1B) | 1030 imrpress.com |

| p21CIP1 (CDKN1A) | 1026 imrpress.com |

| CDK | Not applicable (protein family) imrpress.com |

| DR5 (TNFRSF10B) | 8794 researchgate.net |

| Hsp90 | 3320 (HSP90AA1), 3326 (HSP90AB1), 3336 (HSP90B1), 10847 (TRAP1) researchgate.net |

| STAT5 | 6776 (STAT5A), 6777 (STAT5B) researchgate.net |

| Estrogen Receptor alpha (ESR1) | 2099 researchgate.net |

| PCNP | 55751 researchgate.net |

| Withaferin A | 265237 researchgate.net |

| Withacnistin | Not found in search results |

| GpYLPQTVCONH2 | Not applicable (peptide sequence) plos.org |

| 5-FAM–GpYLPQTVCONH2 | Not applicable (labeled peptide) plos.org |

| MNS1-Leu | Not found in search results plos.org |

| MNS1-MV | Not found in search results plos.org |

| S31-1757 | 1185425 plos.org |

| S31-201 | 441956 plos.org |

| LLL12 | 53336494 plos.org |

| TR-FRET | Not applicable (assay type) plos.org |

| S3I | 1185425 researchgate.netbiorxiv.org |

| IL-6-stimulated ST. A. T3 luciferase assay | Not applicable (assay type) tvarditherapeutics.com |

| IL6-stimulated MM cell lines | Not applicable (cell lines) patsnap.com |

| B16-F10 melanoma mouse model | Not applicable (animal model) patsnap.com |

| PCL- and PBCL-based polymeric micelles | Not applicable (drug delivery system) patsnap.com |

| CD38-S3I-NP | Not applicable (nanoparticle conjugate) patsnap.com |

| S3I-NP | Not applicable (nanoparticle) patsnap.com |

| MDA-MB-468 cells | Not applicable (cell line) nih.govprobechem.comresearchgate.net |

| H358 cells | Not applicable (cell line) nih.gov |

| A549 cells | Not applicable (cell line) nih.gov |

| MDA-MB-231 cells | Not applicable (cell line) nih.gov |

| H460 cells | Not applicable (cell line) nih.gov |

| MDA-MB-453 cells | Not applicable (cell line) nih.gov |

| HEK293 cells | Not applicable (cell line) nih.govresearchgate.net |

| MCF-10A cells | Not applicable (cell line) nih.gov |

| AxSTAT3W | Not applicable (construct) researchgate.net |

| Jurkat cells | Not applicable (cell line) ecancer.org |

| syn-6 | Not found in search results ecancer.org |

| anti-6 | Not found in search results ecancer.org |

| carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | 2723 ecancer.org |

| RuRed | 5311243 ecancer.org |

| 2-aminoethoxydiphenyl borate (B1201080) (2-APB) | 2130 ecancer.org |

| D-inositol-1,4,5-trisphosphate receptor | Not applicable (protein) ecancer.org |

| MHC-II | Not applicable (protein complex) mdpi.com |

| T-cell | Not applicable (cell type) mdpi.com |

| JAK | Not applicable (protein family) unimi.ittvarditherapeutics.com |

| GpYLPQTV | Not applicable (peptide) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.net |

| S3I-201 analog | Not applicable (chemical class) tvarditherapeutics.com |

| BP-1-102 | 44137051 mdpi.comtvarditherapeutics.com |

| BP-5 | Not found in search results sci-hub.st |

| pY-peptide | Not applicable (peptide) tvarditherapeutics.com |

| CID-2100018 | 2100018 tvarditherapeutics.com |

| GL26 xenografts | Not applicable (animal model) tvarditherapeutics.com |

| IL6 | 3713 patsnap.comtvarditherapeutics.com |

| STAT3β | Not applicable (STAT3 isoform) tvarditherapeutics.com |

| SH2/pY705-peptide ligand interactions | Not applicable (molecular interaction) tvarditherapeutics.com |

| SOCS3 | 9646 tvarditherapeutics.com |

| PIAS3 | 9645 tvarditherapeutics.com |

| PTPRT | 11092 unimi.it |

| PD-L1 | 29126 tvarditherapeutics.com |

| PIAS | Not applicable (protein family) unimi.ittvarditherapeutics.com |

| SHP-1/2 | 5770 (PTPN6), 5771 (PTPN11) unimi.it |

| pY-705-STAT3 | Not applicable (phosphorylated protein) nih.govresearchgate.netprobechem.comresearchgate.net |

| HA-tagged STAT3 | Not applicable (tagged protein) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.org |

| FLAG-tagged STAT3 | Not applicable (tagged protein) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.org |

| HA-STAT3 | Not applicable (tagged protein) nih.gov |

| FLAG-STAT3 | Not applicable (tagged protein) nih.gov |

| HA-STAT3/FLAG-STAT3/HEK293 cells | Not applicable (cell system) nih.gov |

| P-STAT3 | Not applicable (phosphorylated protein) nih.govpatsnap.comprobechem.com |

| P-Y705-STAT3 | Not applicable (phosphorylated protein) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.net |

| Akt | 2071 (AKT pan) nih.govresearchgate.netresearchgate.netunimi.itoncotarget.complos.org |

| Erk1/2 | 5603 (MAPK1), 5595 (MAPK3) nih.govresearchgate.netresearchgate.net |

| This compound micelles | Not applicable (formulation) patsnap.com |

| free this compound | Not applicable (formulation) patsnap.com |

| IL-12 | 3596 patsnap.com |

| Anti-CD38 | Not applicable (antibody) patsnap.com |

| CD38 | 952 patsnap.com |

| IL6-stimulated MM cell lines | Not applicable (cell lines) patsnap.com |

| xenograft mouse model | Not applicable (animal model) patsnap.com |

| immunocytochemistry | Not applicable (technique) patsnap.com |

| Western blot analysis | Not applicable (technique) patsnap.com |

| normal bone marrow-derived dendritic cells (DCs) | Not applicable (cell type) patsnap.com |

| B16-F10 tumor-exposed immunosuppressed DCs | Not applicable (cell type) patsnap.com |

| IL-12 | 3596 patsnap.com |

| Cy5.5 labeling | Not applicable (technique) patsnap.com |

| NP | Not applicable (nanoparticle) patsnap.com |

| CD38-S3I-NP | Not applicable (nanoparticle conjugate) patsnap.com |

| S3I-NP | Not applicable (nanoparticle) patsnap.com |

| MTT assays | Not applicable (assay type) nih.gov |

| MDA-MB-468 cells | Not applicable (cell line) nih.govprobechem.comresearchgate.net |

| H358 cells | Not applicable (cell line) nih.gov |

| A549 cells | Not applicable (cell line) nih.gov |

| MDA-MB-231 cells | Not applicable (cell line) nih.gov |

| H460 cells | Not applicable (cell line) nih.gov |

| MDA-MB-453 cells | Not applicable (cell line) nih.gov |

| HEK293 cells | Not applicable (cell line) nih.govresearchgate.net |

| MCF-10A cells | Not applicable (cell line) nih.gov |

| P-Y-705-STAT3 antibody | Not applicable (antibody) nih.gov |

| FP assays | Not applicable (assay type) nih.govprobechem.comoncotarget.com |

| fluorescein-labelled GpYLPQTV phosphotyrosine peptide | Not applicable (labeled peptide) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |

| S3I-1756 | 2322088 nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |

| STAT3-SH2 domain | Not applicable (protein domain) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.netresearchgate.netunimi.itoncotarget.commdpi.complos.orgtvarditherapeutics.com |

| Y-705 | Not applicable (amino acid position) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.net |

| GpYLPQTV phosphotyrosine peptide | Not applicable (peptide) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.netresearchgate.net |

| Arg-609 | Not applicable (amino acid position) nih.gov |

| Lys-591 | Not applicable (amino acid position) nih.gov |

| salicylic (B10762653) acid group | Not applicable (chemical group) nih.govresearchgate.nettvarditherapeutics.com |

| nuclear P-Y705-STAT3 | Not applicable (phosphorylated protein) nih.govresearchgate.netprobechem.com |

| STAT3-DNA binding | Not applicable (molecular interaction) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.net |

| STAT3-dependent transcriptional activity | Not applicable (biological process) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.net |

| BclxL | 860 nih.gov |

| cyclin D1 | 595 nih.gov |

| survivin | 662 nih.gov |

| caspase 3 | 836 nih.gov |

| PARP | 142 nih.gov |

| STAT3-C | Not applicable (mutant) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.netresearchgate.netgenscript.com.cn |

| vector DNA | Not applicable (molecular biology reagent) nih.gov |

| STAT3 dimerization | Not applicable (biological process) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.netresearchgate.netunimi.it |

| STAT3-EGFR binding | Not applicable (molecular interaction) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.net |

| STAT3 tyrosine phosphorylation | Not applicable (post-translational modification) nih.govresearchgate.netresearchgate.netunimi.it |

| EGF receptor (EGFR) | 1956 nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.com |

| phospho-tyrosines 1068 and 1086 on EGFR | Not applicable (amino acid positions) nih.gov |

| EGF | 2059 nih.gov |

| HA-STAT3/FLAG-STAT3/HEK293 cells | Not applicable (cell system) nih.gov |

| co-immunoprecipitation | Not applicable (technique) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |

| co-localization studies | Not applicable (technique) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |

| anchorage-dependent proliferation/survival | Not applicable (biological process) nih.gov |

| colony formation | Not applicable (assay type) nih.gov |

| anchorage-independent soft agar (B569324) growth | Not applicable (assay type) nih.gov |

| MDA-MB-468 cells | Not applicable (cell line) nih.govprobechem.comresearchgate.net |

| H460 cells | Not applicable (cell line) nih.gov |

| STAT3-STAT3 dimerization inhibitor | Not applicable (drug class) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.netgenscript.com.cn |

| STAT3 activity | Not applicable (biological process) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.netresearchgate.net |

| malignant transformation | Not applicable (biological process) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.netresearchgate.net |

| human cancer cells | Not applicable (cell type) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.netresearchgate.net |

| STAT3-dependent human tumors | Not applicable (tumor type) researchgate.net |

| STAT3-SH2 domain | Not applicable (protein domain) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.netresearchgate.netunimi.itoncotarget.commdpi.complos.orgtvarditherapeutics.com |

| Y-705 binding site | Not applicable (binding site) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.net |

| fluorescein-labelled GpYLPQTV phosphotyrosine peptide | Not applicable (labeled peptide) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |

| S3I-1756 | 2322088 nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |

| STAT3-EGF receptor binding | Not applicable (molecular interaction) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.net |

| phosphorylation of STAT3 | Not applicable (post-translational modification) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |

| Akt | 2071 (AKT pan) nih.govresearchgate.netresearchgate.netunimi.itoncotarget.complos.org |

| Erk1/2 | 5603 (MAPK1), 5595 (MAPK3) nih.govresearchgate.netresearchgate.net |

| nuclear accumulation of P-Y705-STAT3 | Not applicable (biological process) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |

| STAT3-DNA binding | Not applicable (molecular interaction) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.net |

| transcriptional activation | Not applicable (biological process) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |

| STAT3 target genes | Not applicable (gene set) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.net |

| Bcl-xL | 860 nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |

| survivin | 662 nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |

| cyclin D1 | 595 nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |

| MMP9 | 4314 nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |

| anchorage-dependent and -independent growth | Not applicable (biological process) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.netresearchgate.net |

| migration and invasion | Not applicable (biological process) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.netresearchgate.net |

| STAT3-C | Not applicable (mutant) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.netresearchgate.netgenscript.com.cn |

| STAT3 dimerization | Not applicable (biological process) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.netresearchgate.netunimi.it |

| STAT3 activation | Not applicable (biological process) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |

| malignant transforming activity | Not applicable (biological process) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.org |

| Fluorescence polarization assay | Not applicable (assay type) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.netresearchgate.net |

| molecular modeling | Not applicable (technique) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |

| phospho-Y-705-binding site | Not applicable (binding site) nih.govpatsnap.comaacrjournals.org |

| fluorescein-labeled GpYLPQTV phosphotyrosine peptide | Not applicable (labeled peptide) nih.govpatsnap.comaacrjournals.org |

| HA-tagged STAT3 | Not applicable (tagged protein) nih.govpatsnap.comaacrjournals.org |

| FLAG-tagged STAT3 | Not applicable (tagged protein) nih.govpatsnap.comaacrjournals.org |

| coimmunoprecipitation | Not applicable (technique) nih.govpatsnap.comaacrjournals.org |

| colocalization studies | Not applicable (technique) nih.govpatsnap.comaacrjournals.org |

| STAT3-EGF receptor (EGFR) binding | Not applicable (molecular interaction) nih.govpatsnap.comaacrjournals.org |

| S3I-1756 | 2322088 nih.govpatsnap.comaacrjournals.org |

| phosphorylation of STAT3 | Not applicable (post-translational modification) nih.govpatsnap.comaacrjournals.org |

| AKT1 | 2882 nih.govpatsnap.comaacrjournals.org |

| ERK1/2 (MAPK3/1) | 5667 (MAPK3), 5603 (MAPK1) nih.govpatsnap.comaacrjournals.org |

| nuclear accumulation of P-Y705-STAT3 | Not applicable (biological process) nih.govpatsnap.comaacrjournals.org |

| STAT3-DNA binding | Not applicable (molecular interaction) nih.govpatsnap.comaacrjournals.org |

| transcriptional activation | Not applicable (biological process) nih.govpatsnap.comaacrjournals.org |

| STAT3 target genes | Not applicable (gene set) nih.govpatsnap.comaacrjournals.org |

| Bcl-xL (BCL2L1) | 860 nih.govpatsnap.comaacrjournals.org |

| survivin (BIRC5) | 662 nih.govpatsnap.comaacrjournals.org |

| cyclin D1 (CCND1) | 595 nih.govpatsnap.comaacrjournals.org |

| matrix metalloproteinase (MMP)-9 | 4314 nih.govpatsnap.comaacrjournals.org |

| anchorage-dependent and -independent growth | Not applicable (biological process) nih.govpatsnap.comaacrjournals.org |

| migration, and invasion | Not applicable (biological process) nih.govpatsnap.comaacrjournals.org |

| human cancer cells | Not applicable (cell type) nih.govpatsnap.comaacrjournals.org |

| STAT3-C | Not applicable (mutant) nih.govpatsnap.comaacrjournals.org |

| hyperactivated STAT3 | Not applicable (protein state) nih.govpatsnap.comaacrjournals.org |

| malignant transformation | Not applicable (biological process) nih.govpatsnap.comaacrjournals.org |

| STAT3-STAT3 dimerization disruptor | Not applicable (drug class) researchgate.net |

| STAT3 activity | Not applicable (biological process) researchgate.net |

| tumor survival | Not applicable (biological process) researchgate.net |

| migration and invasion | Not applicable (biological process) researchgate.net |

| tyrosine phosphorylation STAT3-STAT3 dimerization | Not applicable (biological process) researchgate.net |

| This compound | 1185425 researchgate.net |

| STAT3-STAT3 dimerization | Not applicable (biological process) researchgate.net |

| Fluorescence polarization assays | Not applicable (assay type) researchgate.net |

| molecular modeling | Not applicable (technique) researchgate.net |

| Y-705 binding site | Not applicable (binding site) researchgate.net |

| STAT3-SH2 domain | Not applicable (protein domain) researchgate.net |

| fluorescein-labelled GpYLPQTV phosphotyrosine peptide | Not applicable (labeled peptide) researchgate.net |

| STAT3 | 6686 researchgate.net |

| co-immunoprecipitation | Not applicable (technique) researchgate.net |

| co-localization studies | Not applicable (technique) researchgate.net |

| STAT3-EGF receptor binding | Not applicable (molecular interaction) researchgate.net |

| intact cells | Not applicable (experimental system) researchgate.net |

| human cancer cells | Not applicable (cell type) researchgate.net |

| S3I-1756 | 2322088 researchgate.net |

| phosphorylation of STAT3 | Not applicable (post-translational modification) researchgate.net |

| Akt | 2071 (AKT pan) researchgate.net |

| Erk1/2 | 5603 (MAPK1), 5595 (MAPK3) researchgate.net |

| nuclear accumulation of P-Y705-STAT3 | Not applicable (biological process) researchgate.net |

| STAT3-DNA binding | Not applicable (molecular interaction) researchgate.net |

| transcriptional activation | Not applicable (biological process) researchgate.net |

| STAT3 target genes | Not applicable (gene set) researchgate.net |

| Bcl-xL | 860 researchgate.net |

| survivin | 662 researchgate.net |

| cyclin D1 | 595 researchgate.net |

| MMP9 | 4314 researchgate.net |

| anchorage-dependent and -independent growth | Not applicable (biological process) researchgate.net |

| migration and invasion | Not applicable (biological process) researchgate.net |

| STAT3-C | Not applicable (mutant) researchgate.net |

| This compound effects | Not applicable (biological effects) researchgate.net |

| hyper activated STAT3 | Not applicable (protein state) researchgate.net |

| malignant transformation | Not applicable (biological process) researchgate.net |

| STAT3-dependent human tumors | Not applicable (tumor type) researchgate.net |

| This compound | 1185425 ontosight.aiprobechem.comunimi.itoncotarget.comdovepress.commdpi.complos.orgtvarditherapeutics.comresearchgate.netsciencedaily.comunisa.it |

| A26 | Not found in search results oncotarget.com |

| SH2 domain of STAT3 | Not applicable (protein domain) oncotarget.com |

| FP assay | Not applicable (assay type) oncotarget.com |

| fluorescein-labeled peptide binding | Not applicable (molecular interaction) oncotarget.com |

| Stattic | 5282381 oncotarget.com |

| cysteine alkylation | Not applicable (chemical reaction) oncotarget.com |

| cysteine residue | Not applicable (amino acid) oncotarget.com |

| Cys687 | Not applicable (amino acid position) oncotarget.com |

| STAT3-peptide binding | Not applicable (molecular interaction) oncotarget.com |

| DBD | Not applicable (protein domain) oncotarget.com |

| Cys367 | Not applicable (amino acid position) oncotarget.com |

| Cys468 | Not applicable (amino acid position) oncotarget.com |

| stattic-mediated STAT3 inhibition | Not applicable (biological process) oncotarget.com |

| SH2 domain | Not applicable (protein domain) probechem.comunimi.itoncotarget.comdovepress.commdpi.complos.orgtvarditherapeutics.com |

| STAT3 dimerization | Not applicable (biological process) oncotarget.com |

| recombinant STAT3 | Not applicable (protein) oncotarget.com |

| STAT3 monomers | Not applicable (protein state) oncotarget.com |

| bimodal mechanism of action | Not applicable (mechanism) oncotarget.com |

| DBD | Not applicable (protein domain) oncotarget.com |

| Niclosamide | 4479 oncotarget.com |

| A18 | Not found in search results oncotarget.com |

| DBD inhibitors | Not applicable (drug class) oncotarget.com |

| recombinant protein ELISA | Not applicable (assay type) oncotarget.com |

| SH2 domain inhibitor of STAT3 | Not applicable (drug class) oncotarget.com |

| protein-protein interactions | Not applicable (molecular interaction) oncotarget.com |

| IC50 | Not applicable (pharmacological parameter) probechem.comunimi.itoncotarget.complos.orgtvarditherapeutics.com |

| FP assay | Not applicable (assay type) probechem.comunimi.itoncotarget.complos.orgtvarditherapeutics.com |

| A18 | Not found in search results oncotarget.com |

| A26 | Not found in search results oncotarget.com |

| STAT3-DNA binding ELISA | Not applicable (assay type) oncotarget.com |

| cysteine alkylator stattic | Not applicable (drug class) oncotarget.com |

| STAT3-DNA binding | Not applicable (molecular interaction) oncotarget.com |

| SH2 domain | Not applicable (protein domain) probechem.comunimi.itoncotarget.comdovepress.commdpi.complos.orgtvarditherapeutics.com |

| A26 | Not found in search results oncotarget.com |

| A18 | Not found in search results oncotarget.com |

| This compound | 1185425 ontosight.aipatsnap.comprobechem.comunimi.itdovepress.commdpi.complos.orgtvarditherapeutics.comresearchgate.netsciencedaily.comunisa.it |

| STAT3–STAT3 dimerization | Not applicable (biological process) patsnap.com |

| STAT3-SH2 domain | Not applicable (protein domain) patsnap.com |

| phosphorylated tyrosine-705 (Y-705) | Not applicable (post-translational modification) patsnap.com |

| STAT3 nuclear translocation | Not applicable (biological process) patsnap.com |

| DNA binding | Not applicable (biological process) patsnap.com |

| transcriptional regulation | Not applicable (biological process) patsnap.com |

| downstream target genes | Not applicable (gene set) patsnap.com |

| STAT3 | 6686 patsnap.com |

| malignant transforming activity | Not applicable (biological process) patsnap.com |

| Fluorescence polarization assay | Not applicable (assay type) patsnap.com |

| molecular modeling | Not applicable (technique) patsnap.com |

| phospho-Y-705–binding site | Not applicable (binding site) patsnap.com |

| SH2 domain | Not applicable (protein domain) patsnap.comprobechem.comunimi.itdovepress.commdpi.complos.orgtvarditherapeutics.com |

| fluorescein-labeled GpYLPQTV phosphotyrosine peptide | Not applicable (labeled peptide) patsnap.com |

| HA-tagged STAT3 | Not applicable (tagged protein) patsnap.com |

| FLAG-tagged STAT3 | Not applicable (tagged protein) patsnap.com |

| coimmunoprecipitation | Not applicable (technique) patsnap.com |

| colocalization studies | Not applicable (technique) patsnap.com |

| STAT3 dimerization | Not applicable (biological process) patsnap.com |

| STAT3–EGF receptor (EGFR) binding | Not applicable (molecular interaction) patsnap.com |

| intact cells | Not applicable (experimental system) patsnap.com |

| human cancer cells | Not applicable (cell type) patsnap.com |

| S3I-1756 | 2322088 patsnap.com |

| phosphorylation of STAT3 | Not applicable (post-translational modification) patsnap.com |

| AKT1 | 2882 patsnap.com |

| ERK1/2 (MAPK3/1) | 5667 (MAPK3), 5603 (MAPK1) patsnap.com |

| nuclear accumulation of P-Y705-STAT3 | Not applicable (biological process) patsnap.com |

| STAT3–DNA binding | Not applicable (molecular interaction) patsnap.com |

| transcriptional activation | Not applicable (biological process) patsnap.com |

| STAT3 target genes | Not applicable (gene set) patsnap.com |

| Bcl-xL (BCL2L1) | 860 patsnap.com |

| survivin (BIRC5) | 662 patsnap.com |

| cyclin D1 (CCND1) | 595 patsnap.com |

| matrix metalloproteinase (MMP)-9 | 4314 patsnap.com |

| anchorage-dependent and -independent growth | Not applicable (biological process) patsnap.com |

| migration, and invasion | Not applicable (biological process) patsnap.com |

| STAT3-C | Not applicable (mutant) patsnap.com |

| hyperactivated STAT3 | Not applicable (protein state) patsnap.com |

| malignant transformation | Not applicable (biological process) patsnap.com |

| STAT3-dependent human cancer cells | Not applicable (cell type) patsnap.com |

| This compound | 1185425 ontosight.airesearchgate.netprobechem.comunimi.itdovepress.commdpi.complos.orgtvarditherapeutics.comresearchgate.netsciencedaily.comunisa.it |

| STAT3-STAT3 dimerization | Not applicable (biological process) researchgate.net |

| STAT3-SH2 domain | Not applicable (protein domain) researchgate.net |

| phosphorylated tyrosine-705 (Y-705) | Not applicable (post-translational modification) researchgate.net |

| STAT3 nuclear translocation | Not applicable (biological process) researchgate.net |

| DNA binding | Not applicable (biological process) researchgate.net |

| transcriptional regulation | Not applicable (biological process) researchgate.net |

| downstream target genes | Not applicable (gene set) researchgate.net |

| STAT3 | 6686 researchgate.net |

| malignant transforming activity | Not applicable (biological process) researchgate.net |

| Fluorescence polarization assays | Not applicable (assay type) researchgate.net |

| molecular modeling | Not applicable (technique) researchgate.net |

| Y-705 binding site | Not applicable (binding site) researchgate.net |

| SH2 domain | Not applicable (protein domain) researchgate.netprobechem.comunimi.itdovepress.commdpi.complos.orgtvarditherapeutics.com |

| fluorescein-labelled GpYLPQTV phosphotyrosine peptide | Not applicable (labeled peptide) researchgate.net |

| HA-tagged STAT3 | Not applicable (tagged protein) researchgate.net |

| FLAG-tagged STAT3 | Not applicable (tagged protein) researchgate.net |

| co-immunoprecipitation | Not applicable (technique) researchgate.net |

| co-localization studies | Not applicable (technique) researchgate.net |

| STAT3 dimerization | Not applicable (biological process) researchgate.net |

| STAT3-EGF receptor binding | Not applicable (molecular interaction) researchgate.net |

| intact cells | Not applicable (experimental system) researchgate.net |

| human cancer cells | Not applicable (cell type) researchgate.net |

| S3I-1756 | 2322088 researchgate.net |

| phosphorylation of STAT3 | Not applicable (post-translational modification) researchgate.net |

| AKT1 | 2882 researchgate.net |

| ERK1/2 (MAPK3/1) | 5667 (MAPK3), 5603 (MAPK1) researchgate.net |

| nuclear accumulation of P-Y705-STAT3 | Not applicable (biological process) researchgate.net |

| STAT3-DNA binding | Not applicable (molecular interaction) researchgate.net |

| transcriptional activation | Not applicable (biological process) researchgate.net |

| STAT3 target genes | Not applicable (gene set) researchgate.net |

| Bcl-xL (BCL2L1) | 860 researchgate.net |

| survivin (BIRC5) | 662 researchgate.net |

| cyclin D1 (CCND1) | 595 researchgate.net |

| MMP9 | 4314 researchgate.net |

| anchorage-dependent and -independent growth | Not applicable (biological process) researchgate.net |

| migration and invasion | Not applicable (biological process) researchgate.net |

| STAT3-C | Not applicable (mutant) researchgate.net |

| hyper activated STAT3 | Not applicable (protein state) researchgate.net |

| malignant transformation | Not applicable (biological process) researchgate.net |

| STAT3-dependent human cancer cells | Not applicable (cell type) researchgate.net |

| This compound | 1185425 ontosight.aiprobechem.comresearchgate.netunimi.itdovepress.commdpi.complos.orgtvarditherapeutics.comresearchgate.netsciencedaily.comunisa.it |

| STAT3-C | Not applicable (mutant) researchgate.net |

| STAT3-STAT3 dimerization inhibitor | Not applicable (drug class) researchgate.net |

| hyper activated STAT3 | Not applicable (protein state) researchgate.net |

| malignant transformation | Not applicable (biological process) researchgate.net |

| human cancer cells | Not applicable (cell type) researchgate.net |

| STAT3 | 6686 researchgate.net |

| STAT3 dimerization | Not applicable (biological process) researchgate.net |

| STAT3 tyrosine phosphorylation | Not applicable (post-translational modification) researchgate.net |

| nuclear accumulation | Not applicable (biological process) researchgate.net |

| transcriptional activity | Not applicable (biological process) researchgate.net |

| STAT3-regulated genes | Not applicable (gene set) researchgate.net |

| anchorage-dependent and -independent growth | Not applicable (biological process) researchgate.net |

| migration, and invasion | Not applicable (biological process) researchgate.net |

| fluorescein-GpYLPQTV | Not applicable (labeled peptide) researchgate.net |

| fluorescence polarization assay | Not applicable (assay type) researchgate.net |

| SH2 domain of STAT3 | Not applicable (protein domain) researchgate.net |

| phospho-tyrosine- 705–binding site | Not applicable (binding site) researchgate.net |

| This compound | 1185425 ontosight.aiprobechem.comgenscript.com.cnunimi.itdovepress.commdpi.complos.orgtvarditherapeutics.comresearchgate.netsciencedaily.comunisa.it |

| STAT3-C | Not applicable (mutant) genscript.com.cn |

| STAT3-STAT3 dimerization | Not applicable (biological process) genscript.com.cn |

| hyperactivated STAT3 | Not applicable (protein state) genscript.com.cn |

| malignant transformation | Not applicable (biological process) genscript.com.cn |

| human cancer cells | Not applicable (cell type) genscript.com.cn |

| STAT3 | 6686 genscript.com.cn |

| This compound | 1185425 ontosight.aiprobechem.comunimi.itdovepress.commdpi.complos.orgtvarditherapeutics.comresearchgate.netsciencedaily.comunisa.it |

| CHEMBL3133459 | 3133459 ontosight.ai |

| 1456602-51-9 | 1456602-51-9 ontosight.aiprobechem.com |

| BDBM50496646 | 50496646 ontosight.ai |

| AKOS037643485 | Not found in search results ontosight.ai |

| C33H33NO5 | Not applicable (chemical formula) ontosight.ai |

| 521.62 g/mol | Not applicable (molecular weight) ontosight.ai |

| cancer cell growth and survival | Not applicable (biological process) ontosight.ai |

| apoptosis (cell death) | Not applicable (biological process) ontosight.ai |

| anti-cancer effect | Not applicable (biological effect) ontosight.ai |

| ChemBL | Not applicable (database) ontosight.ai |

| PubChem | Not applicable (database) ontosight.aigoogle.com |

| This compound | 1185425 probechem.comunimi.itdovepress.commdpi.complos.orgtvarditherapeutics.comresearchgate.netsciencedaily.comunisa.it |

| STAT3 | 6686 unimi.itdovepress.commdpi.complos.orgtvarditherapeutics.comresearchgate.netsciencedaily.com |

| STAT3 phosphorylation | Not applicable (post-translational modification) unimi.it |

| dimerization | Not applicable (biological process) unimi.it |

| FP | Not applicable (assay type) unimi.it |

| IC50 | Not applicable (pharmacological parameter) probechem.comunimi.itplos.orgtvarditherapeutics.com |

| Docking studies | Not applicable (technique) unimi.it |

| R609 | Not applicable (amino acid position) unimi.it |

| K591 | Not applicable (amino acid position) unimi.it |

| SH2 domain | Not applicable (protein domain) probechem.comunimi.itdovepress.commdpi.complos.orgtvarditherapeutics.com |

| pY705 binding domain | Not applicable (binding site) unimi.it |

| naphtalenesulfonamide derivatives | Not applicable (chemical class) unimi.it |

| compound (103) | Not found in search results unimi.it |

| STAT3-dependent tumor cells | Not applicable (cell type) unimi.it |

| apoptosis | Not applicable (biological process) unimi.itplos.orgresearchgate.netecancer.orgunisa.it |

| Stattic | 5282381 unimi.it |

| nuclear translocation of STAT3 | Not applicable (biological process) unimi.it |

| STAT3- dependent cancer cell lines | Not applicable (cell type) unimi.it |

| STX-0119 (14) | Not found in search results unimi.it |

| STAT3 SH2 domain | Not applicable (protein domain) probechem.comunimi.itdovepress.commdpi.complos.orgtvarditherapeutics.com |

| STAT3 dimerization | Not applicable (biological process) unimi.it |

| STAT3 | 6686 aacrjournals.orgdovepress.commdpi.complos.orgtvarditherapeutics.comresearchgate.netsciencedaily.com |

| STAT3–STAT3 dimerization | Not applicable (biological process) aacrjournals.org |

| STAT3-SH2 domain | Not applicable (protein domain) aacrjournals.orgprobechem.comdovepress.commdpi.complos.orgtvarditherapeutics.com |

| phosphorylated tyrosine-705 (Y-705) | Not applicable (post-translational modification) aacrjournals.org |

| STAT3 nuclear translocation | Not applicable (biological process) aacrjournals.org |

| DNA binding | Not applicable (biological process) aacrjournals.org |

| transcriptional regulation | Not applicable (biological process) aacrjournals.org |

| downstream target genes | Not applicable (gene set) aacrjournals.org |

| This compound | 1185425 aacrjournals.orgprobechem.comdovepress.commdpi.complos.orgtvarditherapeutics.comresearchgate.netsciencedaily.comunisa.it |

| malignant transforming activity | Not applicable (biological process) aacrjournals.org |

| Fluorescence polarization assay | Not applicable (assay type) aacrjournals.org |

| molecular modeling | Not applicable (technique) aacrjournals.org |

| phospho-Y-705–binding site | Not applicable (binding site) aacrjournals.org |

| SH2 domain | Not applicable (protein domain) aacrjournals.orgprobechem.comdovepress.commdpi.complos.orgtvarditherapeutics.com |

| fluorescein-labeled GpYLPQTV phosphotyrosine peptide | Not applicable (labeled peptide) aacrjournals.org |

| HA-tagged STAT3 | Not applicable (tagged protein) aacrjournals.org |

| FLAG-tagged STAT3 | Not applicable (tagged protein) aacrjournals.org |

| coimmunoprecipitation | Not applicable (technique) aacrjournals.org |

| colocalization studies | Not applicable (technique) aacrjournals.org |

| STAT3 dimerization | Not applicable (biological process) aacrjournals.org |

| STAT3–EGF receptor (EGFR) binding | Not applicable (molecular interaction) aacrjournals.org |

| intact cells | Not applicable (experimental system) aacrjournals.org |

| human cancer cells | Not applicable (cell type) aacrjournals.org |

| S3I-1756 | 2322088 aacrjournals.org |

| phosphorylation of STAT3 | Not applicable (post-translational modification) aacrjournals.org |

| AKT1 | 2882 aacrjournals.org |

| ERK1/2 (MAPK3/1) | 5667 (MAPK3), 5603 (MAPK1) aacrjournals.org |

| nuclear accumulation of P-Y705-STAT3 | Not applicable (biological process) aacrjournals.org |

| STAT3–DNA binding | Not applicable (molecular interaction) aacrjournals.org |

| transcriptional activation | Not applicable (biological process) aacrjournals.org |

| STAT3 target genes | Not applicable (gene set) aacrjournals.org |

| Bcl-xL (BCL2L1) | 860 aacrjournals.org |

| survivin (BIRC5) | 662 aacrjournals.org |

| cyclin D1 (CCND1) | 595 aacrjournals.org |

| matrix metalloproteinase (MMP)-9 | 4314 aacrjournals.org |

| anchorage-dependent and -independent growth | Not applicable (biological process) aacrjournals.org |

| migration, and invasion | Not applicable (biological process) aacrjournals.org |

| STAT3-C | Not applicable (mutant) aacrjournals.org |

| hyperactivated STAT3 | Not applicable (protein state) aacrjournals.org |

| malignant transformation | Not applicable (biological process) aacrjournals.org |

| STAT3-dependent human cancer cells | Not applicable (cell type) aacrjournals.org |

| STAT3 | 6686 dovepress.commdpi.complos.orgtvarditherapeutics.comresearchgate.netsciencedaily.com |

| ligand activated membrane receptor complexes | Not applicable (protein complex) tvarditherapeutics.com |

| phosphorylation event on Y705 | Not applicable (post-translational modification) tvarditherapeutics.com |

| tail-to-tail dimerization | Not applicable (biological process) tvarditherapeutics.com |

| reciprocal SH2/pY705-peptide ligand interac- tions | Not applicable (molecular interaction) tvarditherapeutics.com |

| active dimer | Not applicable (protein state) tvarditherapeutics.com |

| nucleus | Not applicable (cellular compartment) tvarditherapeutics.com |

| promoters | Not applicable (genomic region) tvarditherapeutics.com |